2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a nitrophenyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 4-methylpiperidine, which can be achieved through the hydrogenation of 4-methylpyridine.
Nitration of Phenyl Ring: The next step involves the nitration of a phenyl ring to introduce the nitro group.
Coupling Reaction: The nitrated phenyl ring is then coupled with the piperidine derivative through a nucleophilic substitution reaction, forming the intermediate compound.
Cyclization: The final step involves the cyclization of the intermediate compound to form the dihydrophthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Potassium permanganate
Dehydrating Agents: Phosphorus oxychloride
Major Products
Reduction Product: 2-METHYL-4-[4-(4-AMINOPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Oxidation Product: 2-CARBOXY-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Scientific Research Applications
2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets involved are still under investigation, but it is believed to influence neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 1-Methyl-4-piperidone
Uniqueness
Compared to similar compounds, 2-METHYL-4-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE stands out due to its unique combination of a piperidine ring, nitrophenyl group, and dihydrophthalazinone core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-9-11-24(12-10-14)18-8-7-15(13-19(18)25(27)28)20-16-5-3-4-6-17(16)21(26)23(2)22-20/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNLYQHGXVIGSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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